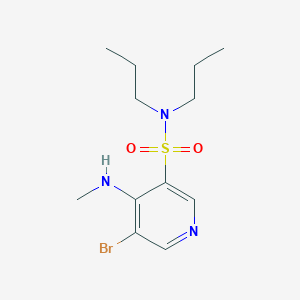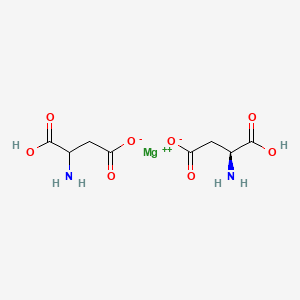![molecular formula C13H22O3S B11824912 (2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one](/img/structure/B11824912.png)
(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one is a complex organic compound that belongs to the class of oxathiolanes This compound is characterized by its unique structure, which includes a five-membered ring containing both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one typically involves multiple steps, including the formation of the oxathiolane ring and the introduction of the substituents. One common approach is to start with a suitable precursor that contains the necessary functional groups and then perform a series of reactions such as cyclization, oxidation, and reduction to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process to accommodate larger quantities. The specific methods used can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the double bonds or functional groups.
Substitution: Functional groups can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bond could result in a saturated compound. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of multiple functional groups and chiral centers makes it a candidate for interactions with biological molecules, which could lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be investigated for its potential pharmacological properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry
In industry, this compound may be used as an intermediate in the production of other chemicals or materials. Its unique properties could make it valuable in the development of new materials with specific characteristics, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of (2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one involves its interaction with molecular targets in biological systems. The specific pathways and targets depend on the functional groups and chiral centers present in the compound. For example, the hydroxyl group may form hydrogen bonds with proteins or enzymes, while the oxathiolane ring could interact with other molecules through van der Waals forces or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-1,3-oxathiolan-5-one: Lacks the hydroxy and butenyl groups, making it less reactive.
(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one: Similar structure but without the methyl group on the butenyl chain.
Uniqueness
The uniqueness of (2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one lies in its combination of functional groups and chiral centers, which provide a wide range of potential interactions and reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H22O3S |
|---|---|
Molecular Weight |
258.38 g/mol |
IUPAC Name |
(2R,4R)-2-tert-butyl-4-[(E)-1-hydroxy-2-methylbut-2-enyl]-4-methyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C13H22O3S/c1-7-8(2)9(14)13(6)10(15)16-11(17-13)12(3,4)5/h7,9,11,14H,1-6H3/b8-7+/t9?,11-,13-/m1/s1 |
InChI Key |
JZXVTHOPAZYCBH-KJWWTJCVSA-N |
Isomeric SMILES |
C/C=C(\C)/C([C@@]1(C(=O)O[C@H](S1)C(C)(C)C)C)O |
Canonical SMILES |
CC=C(C)C(C1(C(=O)OC(S1)C(C)(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B11824850.png)
![[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824852.png)


![1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11824863.png)

![4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone](/img/structure/B11824881.png)

![(2S,2'R,8'aR)-2'-(prop-1-en-2-yl)-hexahydro-2'H-spiro[aziridine-2,1'-indolizine]](/img/structure/B11824907.png)


![tert-Butyl ethyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11824927.png)

